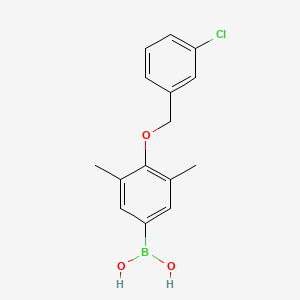

4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(3-chlorophenyl)methoxy]-3,5-dimethylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BClO3/c1-10-6-13(16(18)19)7-11(2)15(10)20-9-12-4-3-5-14(17)8-12/h3-8,18-19H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGQMHRYHYNMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)OCC2=CC(=CC=C2)Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584497 | |

| Record name | {4-[(3-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-21-1 | |

| Record name | B-[4-[(3-Chlorophenyl)methoxy]-3,5-dimethylphenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(3-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 849062-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid: A Key Building Block for Targeted Protein Degradation

Introduction: The Strategic Importance of Arylboronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic modalities is relentless. Among the most promising strategies to emerge is Targeted Protein Degradation (TPD), a technology that harnesses the cell's own machinery to eliminate disease-causing proteins.[1][2][3] This approach, primarily driven by Proteolysis-Targeting Chimeras (PROTACs), offers a paradigm shift from traditional inhibition to outright removal of pathogenic proteins.[4][5] PROTACs are heterobifunctional molecules composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5]

The modular nature of PROTACs necessitates a robust toolkit of chemical building blocks to enable the rapid synthesis and optimization of these complex molecules. Arylboronic acids are indispensable in this context, serving as versatile precursors for constructing the intricate carbon skeletons of PROTACs and other advanced therapeutics through reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[7][8]

This technical guide focuses on a specific, high-value building block: 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (CAS Number: 849062-21-1 ). Its classification as a "Protein Degrader Building Block" underscores its designed utility in this cutting-edge field. The unique substitution pattern of this molecule—a 3-chlorobenzyl ether group flanked by two methyl groups on a phenylboronic acid core—provides a distinct combination of steric bulk, electronic properties, and a key vector for linker attachment, making it a strategic component in the design of novel PROTACs. This guide will provide a comprehensive overview of its chemical properties, a validated synthesis strategy, characteristic analytical data, and a detailed protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Compound Profile and Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its effective application. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 849062-21-1 | [9] |

| Molecular Formula | C₁₅H₁₆BClO₃ | [9] |

| Molecular Weight | 290.55 g/mol | [9] |

| Appearance | Solid (typical for arylboronic acids) | [10] |

| Purity | ≥95% (commercially available) | [9] |

| Storage | Recommended at room temperature | [10] |

Synthesis and Purification: A Validated Protocol

Step 1: Synthesis of 1-Bromo-4-((3-chlorobenzyl)oxy)-3,5-dimethylbenzene

The first step involves the etherification of 4-bromo-2,6-dimethylphenol with 3-chlorobenzyl bromide. This is a standard Williamson ether synthesis.

-

Rationale: The use of a relatively non-polar solvent like acetone and a mild base such as potassium carbonate is effective for this Sₙ2 reaction, minimizing side reactions. The addition of a catalytic amount of potassium iodide can accelerate the reaction through the Finkelstein reaction, generating the more reactive benzyl iodide in situ.

Step 2: Synthesis of this compound

The second step is the conversion of the aryl bromide to the corresponding boronic acid via a Grignard reaction followed by quenching with a boron electrophile.[11][12]

-

Rationale: The Grignard reaction requires an anhydrous aprotic solvent like THF to prevent quenching of the highly basic Grignard reagent. The reaction is performed at low temperature (-78 °C) to control the reactivity of the organometallic intermediate and to ensure selective reaction with the subsequently added triisopropyl borate. Triisopropyl borate is often preferred over trimethyl borate due to its lower susceptibility to multiple additions. The final acidic workup hydrolyzes the boronate ester to the desired boronic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Bromo-4-((3-chlorobenzyl)oxy)-3,5-dimethylbenzene

-

To a stirred solution of 4-bromo-2,6-dimethylphenol (1.0 equiv.) in acetone, add potassium carbonate (1.5 equiv.) and a catalytic amount of potassium iodide (0.1 equiv.).

-

Add 1-(bromomethyl)-3-chlorobenzene (1.1 equiv.) dropwise to the mixture.

-

Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-bromo-4-((3-chlorobenzyl)oxy)-3,5-dimethylbenzene.

Step 2: Synthesis of this compound

-

Under a nitrogen atmosphere, place magnesium turnings (1.2 equiv.) in a flame-dried flask.

-

Add a solution of 1-bromo-4-((3-chlorobenzyl)oxy)-3,5-dimethylbenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

-

Once the reaction has initiated, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Slowly add triisopropyl borate (1.2 equiv.) to the Grignard reagent.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1N hydrochloric acid at 0 °C, and stir for 1 hour to hydrolyze the boronate ester.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.[9]

Diagram of the Proposed Synthesis Workflow

A proposed two-step synthesis of the target compound.

Structural Characterization

While specific spectral data for this compound is not publicly available, the expected NMR and mass spectrometry data can be predicted based on its structure.

-

¹H NMR: The spectrum is expected to show singlets for the two methyl groups, a singlet for the benzylic protons, and aromatic signals corresponding to the protons on both phenyl rings. The integration of these signals would confirm the proton count.

-

¹³C NMR: The spectrum would display signals for the methyl carbons, the benzylic carbon, and the aromatic carbons, including the carbon atom bearing the boron atom.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing a highly accurate mass-to-charge ratio.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8] This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures.[8]

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (or triflate), forming an Ar-Pd(II)-X complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its aryl group to the palladium center, displacing the halide and forming an Ar-Pd(II)-Ar' complex.

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for a Suzuki-Miyaura Coupling

This protocol provides a general framework for coupling this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

-

In a reaction vessel, combine the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), a palladium catalyst such as PdCl₂(dppf) (0.05-0.1 equiv.), and a base like sodium carbonate (2.0 equiv.).[7]

-

Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water or dioxane/water 4:1).[7]

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Role in Targeted Protein Degradation (PROTACs)

The structural features of this compound make it an attractive building block for PROTACs. The boronic acid functional group serves as a chemical handle for Suzuki-Miyaura coupling, allowing for its incorporation into the linker or warhead of the PROTAC. The 3,5-dimethylphenyl core provides steric bulk, which can influence the binding affinity and selectivity of the PROTAC for its target protein. The 3-chlorobenzyloxy group offers a modifiable point for linker attachment and can also engage in specific interactions within the protein's binding pocket. By using this building block, medicinal chemists can systematically explore the structure-activity relationship of their PROTACs, optimizing their potency and pharmacokinetic properties.

Conclusion and Future Outlook

This compound is a specialized reagent with significant potential in the rapidly advancing field of targeted protein degradation. Its well-defined structure and versatile reactivity make it a valuable tool for the synthesis of complex molecules like PROTACs. While specific applications in the literature are yet to be widely reported, its commercial availability as a "Protein Degrader Building Block" signals its relevance to current drug discovery programs. The protocols and methodologies outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors, paving the way for the development of next-generation therapeutics.

References

-

Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

-

Electronic Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Supporting Information - Wiley-VCH. (n.d.). Retrieved from [Link]

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC. (n.d.). Retrieved from [Link]

-

A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. (n.d.). Retrieved from [Link]

-

The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. (n.d.). Retrieved from [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

4-(3'-Chlorobenzyloxy)-3, 5-dimethylphenylboronic acid, min 95%, 1 gram - CP Lab Safety. (n.d.). Retrieved from [Link]

-

4-(2'-chlorobenzyloxy)-3,5-dimethylphenylboronic acid (C15H16BClO3) - PubChemLite. (n.d.). Retrieved from [Link]

-

(4-((3-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid | Polysil. (n.d.). Retrieved from [Link]

-

PROTACs: proteolysis-targeting chimeras - BMG Labtech. (2023). Retrieved from [Link]

-

PROTAC-induced ternary complexes and their biophysical properties (A) Crystal structure of VHL:MZ1:Brd4 BD2 (PDB ID - ResearchGate. (n.d.). Retrieved from [Link]

-

Session 5: Protein Degraders - PubMed. (2024). Retrieved from [Link]

-

Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC. (2022). Retrieved from [Link]

-

Targeted Strategies for Degradation of Key Transmembrane Proteins in Cancer - MDPI. (n.d.). Retrieved from [Link]

-

Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - NIH. (n.d.). Retrieved from [Link]

-

Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC. (n.d.). Retrieved from [Link]

-

Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (2020). Retrieved from [Link]

-

Inhibitor mediated protein degradation - PubMed - NIH. (2012). Retrieved from [Link]

Sources

- 1. Session 5: Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 10. sciforum.net [sciforum.net]

- 11. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]

- 12. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid molecular weight

An In-depth Technical Guide to 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

Boronic acids have become indispensable tools in modern medicinal chemistry, largely due to their stability, low toxicity, and versatile reactivity in palladium-catalyzed cross-coupling reactions.[1][2] This guide provides a detailed technical overview of this compound, a specialized building block for drug discovery and development. We will explore its molecular profile, propose a detailed synthetic pathway with a full experimental protocol, and examine its core application in the context of the Suzuki-Miyaura reaction. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage advanced chemical intermediates for the synthesis of complex molecular architectures.

Part 1: The Ascendancy of Boronic Acids in Medicinal Chemistry

For many years, boron-containing compounds were viewed with skepticism in medicinal chemistry, often due to a perceived notion of toxicity.[1] This perspective has been thoroughly revised, especially following the clinical success of the proteasome inhibitor Bortezomib.[3] Today, boronic acids and their derivatives are recognized as a privileged class of reagents. Their widespread adoption is attributable to several key advantages:

-

Stability: Unlike many other organometallic reagents, boronic acids are generally stable solids that are tolerant of air and moisture, simplifying handling and storage.[4]

-

Low Toxicity: The boron-containing reagents and byproducts associated with their use are typically non-toxic and environmentally benign, aligning with the principles of green chemistry.[5][6]

-

Versatile Reactivity: Boronic acids are exceptionally versatile coupling partners in the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds between various sp-, sp²-, and sp³-hybridized centers.[7] This reaction's reliability and broad functional group tolerance have made it one of the most frequently used transformations in the pharmaceutical industry.[3][5]

The ability to introduce aryl or heteroaryl groups with precision accelerates the exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.[4][8]

Part 2: Molecular Profile of this compound

This compound is a bespoke chemical intermediate designed for specific applications in synthetic chemistry. Its structure combines several features that impart unique steric and electronic properties, making it a valuable tool for fine-tuning molecular properties.

Structural Analysis:

-

Boronic Acid Moiety (-B(OH)₂): This is the reactive functional group, enabling participation in cross-coupling reactions.

-

3,5-Dimethylphenyl Core: The two methyl groups ortho to the boronic acid provide steric bulk, which can influence the dihedral angle of the resulting biaryl bond formed during coupling. This steric hindrance can be strategically employed to control molecular conformation.

-

4-(3'-Chlorobenzyloxy) Group: This ether linkage introduces a flexible yet bulky substituent with a specific three-dimensional profile. The chlorine atom on the benzyl ring provides a site for potential halogen bonding or can be used to modulate the electronic properties of the molecule.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆BClO₃ | [9] |

| Molecular Weight | 290.55 g/mol | [9] |

| CAS Number | 849062-21-1 | [9] |

| Appearance | Solid | |

| SMILES String | Cc1cc(cc(C)c1OCc2cccc(Cl)c2)B(O)O | |

| InChI Key | FSGQMHRYHYNMCX-UHFFFAOYSA-N |

Part 3: Synthesis and Purification

A robust synthesis of this compound can be envisioned through a multi-step pathway starting from commercially available materials. The following represents a logical and field-proven approach to its preparation.

Proposed Synthetic Pathway

The synthesis begins with the etherification of 4-bromo-3,5-dimethylphenol with 3-chlorobenzyl bromide. This intermediate, an aryl bromide, is then converted to the target boronic acid via lithium-halogen exchange and subsequent reaction with a borate ester.

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Bromo-4-(3'-chlorobenzyloxy)-3,5-dimethylbenzene

-

To a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-3,5-dimethylphenol (10.0 g, 49.7 mmol, 1.0 equiv.), potassium carbonate (13.8 g, 99.4 mmol, 2.0 equiv.), and acetone (100 mL).

-

Stir the suspension vigorously. Add 3-chlorobenzyl bromide (11.3 g, 54.7 mmol, 1.1 equiv.) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The choice of a weak base like potassium carbonate is crucial to deprotonate the phenol without promoting side reactions with the alkyl halide. Acetone is an ideal solvent due to its polarity and appropriate boiling point.

-

After cooling to room temperature, filter the solid salts and wash with acetone.

-

Concentrate the filtrate under reduced pressure to yield a crude residue.

-

Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.

Step 2: Synthesis of this compound

-

Dissolve the aryl bromide from Step 1 (10.0 g, 30.7 mmol, 1.0 equiv.) in anhydrous tetrahydrofuran (THF, 150 mL) in a flame-dried, three-neck flask under an inert nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions during the lithium-halogen exchange.

-

Slowly add n-butyllithium (1.6 M in hexanes, 21.2 mL, 33.8 mmol, 1.1 equiv.) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting aryllithium species at -78 °C for 1 hour.

-

In a separate flask, dissolve triisopropyl borate (11.5 g, 61.4 mmol, 2.0 equiv.) in anhydrous THF (50 mL) and cool to -78 °C.

-

Transfer the aryllithium solution to the triisopropyl borate solution via cannula. The use of an excess of the borate ester minimizes the formation of diaryl and triaryl borate species.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding 2 M hydrochloric acid (50 mL) and stir for 1 hour to hydrolyze the boronate ester.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) to yield the final product as a white solid.[10][11]

Self-Validation: The identity and purity of the final compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to ensure it meets the standards required for drug discovery applications.

Part 4: Core Applications in Medicinal Chemistry

The primary utility of this compound is as a sophisticated building block in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Catalytic Cycle

This Nobel Prize-winning reaction provides a powerful method for constructing C-C bonds.[8] The generally accepted mechanism proceeds through a catalytic cycle involving a palladium catalyst.[5][12]

The cycle involves three main steps:

-

Oxidative Addition: A Pd(0) complex reacts with an organohalide (R¹-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate.[6][13]

-

Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers its organic group (R²) to the palladium center, displacing the halide.[6][13]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the complex, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.[12][13]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Application as a Protein Degrader Building Block

This specific boronic acid is categorized commercially as a "Protein Degrader Building Block".[9] This suggests its intended use is in the synthesis of advanced therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The defined structure of this compound makes it an ideal fragment for constructing the linker portion of a PROTAC or for modifying the ligand that binds to the target protein or the E3 ligase. By using this building block in a Suzuki coupling, medicinal chemists can systematically vary the architecture of the final molecule, optimizing its potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is more than a simple chemical reagent; it is a highly specialized tool for the modern drug hunter. Its unique structural features, combined with the robust and reliable chemistry of boronic acids, empower researchers to construct complex and novel molecular entities. From its rational synthesis to its strategic application in Suzuki-Miyaura cross-coupling reactions, this building block serves as a prime example of how advanced organic synthesis accelerates the development of next-generation therapeutics.

References

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Pharmaceutical Synthesis. [Link]

-

Thomas, A. A., & Denmark, S. E. (2019). The Suzuki–Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]

-

Tyagi, K., & Singh, H. (2020). General mechanism of Suzuki–Miyaura cross-coupling. ResearchGate. [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Boronic Acids in Modern Drug Discovery. [Link]

-

CP Lab Safety. 4-(3'-Chlorobenzyloxy)-3, 5-dimethylphenylboronic acid, min 95%, 1 gram. [Link]

-

Peter G.M. Wuts, et al. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

-

Mathew, J. & Sigman, M. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Storgaard, M. & Ellman, J.A. Organic Syntheses Procedure. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. nbinno.com [nbinno.com]

- 5. mt.com [mt.com]

- 6. researchgate.net [researchgate.net]

- 7. organicreactions.org [organicreactions.org]

- 8. nbinno.com [nbinno.com]

- 9. calpaclab.com [calpaclab.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. chemrxiv.org [chemrxiv.org]

Synthesis of 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview and detailed protocol for the synthesis of 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthetic strategy, reaction mechanism, experimental procedures, and characterization of the target compound. The synthesis is centered around a robust Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ether linkages. This guide emphasizes the causality behind experimental choices, ensuring technical accuracy and reproducibility.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The title compound, this compound, with its specific substitution pattern, offers a versatile scaffold for the introduction of a substituted aryl group in drug discovery programs and the development of novel organic materials. Its structure combines the reactive boronic acid moiety with a substituted benzyloxy group, providing opportunities for further chemical modification.

Synthetic Strategy: The Williamson Ether Synthesis Approach

The synthesis of this compound is efficiently achieved through a Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide.[1] In this specific application, the phenolic hydroxyl group of 3,5-dimethyl-4-hydroxyphenylboronic acid is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of 3-chlorobenzyl bromide, displacing the bromide leaving group in an SN2 reaction to form the desired ether linkage.[2][3]

The overall synthetic transformation is depicted below:

Figure 1. Overall synthetic scheme for this compound.

Mechanistic Insights and Reagent Selection

A thorough understanding of the reaction mechanism and the role of each reagent is paramount for a successful and reproducible synthesis.

The SN2 Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] This is a single-step process where the nucleophile attacks the electrophilic carbon from the backside of the leaving group, leading to an inversion of stereochemistry if the carbon were chiral.[1] For this reaction to be efficient, the alkyl halide should be primary or secondary and unhindered to minimize competing elimination reactions.[5] In this case, 3-chlorobenzyl bromide is an ideal substrate as it is a primary benzylic halide, which is highly reactive towards SN2 displacement.

Choice of Base: Potassium Carbonate

The selection of the base is critical for the deprotonation of the phenolic hydroxyl group. Potassium carbonate (K2CO3) is a widely used and effective base for Williamson ether syntheses involving phenols.[6] It is a mild, inexpensive, and easy-to-handle solid. In the presence of a small amount of water, which is often present in the solvent or on the surface of the reagents, potassium carbonate can generate hydroxide ions in situ, which are strong enough to deprotonate the acidic phenol.[4][7] The use of a stronger base like sodium hydride (NaH) is also possible but requires more stringent anhydrous conditions.

Solvent Selection: The Role of DMF

N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction. It is a polar aprotic solvent, which means it can dissolve the ionic intermediates (the phenoxide and potassium salts) but does not participate in hydrogen bonding with the nucleophile. This lack of solvation of the nucleophile enhances its reactivity, thereby accelerating the rate of the SN2 reaction.[2] Acetonitrile is another suitable polar aprotic solvent that can be used.[2]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of this compound.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 3,5-Dimethyl-4-hydroxyphenylboronic acid | 165.99 | 1.0 | 166 mg |

| 3-Chlorobenzyl bromide | 205.48 | 1.1 | 226 mg |

| Potassium Carbonate (K2CO3) | 138.21 | 2.0 | 276 mg |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 5 mL |

| Ethyl acetate (EtOAc) | 88.11 | - | As needed |

| Hexanes | - | - | As needed |

| Deionized Water | 18.02 | - | As needed |

| Brine (saturated NaCl solution) | - | - | As needed |

| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | - | As needed |

Reaction Setup and Procedure

Figure 2. Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethyl-4-hydroxyphenylboronic acid (166 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and N,N-dimethylformamide (5 mL).

-

Initial Stirring: Stir the suspension at room temperature for 15 minutes to ensure good mixing and partial deprotonation of the phenol.

-

Addition of Alkyl Halide: Add 3-chlorobenzyl bromide (226 mg, 1.1 mmol) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (3,5-dimethyl-4-hydroxyphenylboronic acid) is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 50 mL of deionized water and extract with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

Purification of the crude product is crucial to obtain the desired compound with high purity. Boronic acids can sometimes be challenging to purify by standard silica gel chromatography due to their polarity and potential for decomposition on silica.[8]

-

Recrystallization: This is often the preferred method for purifying boronic acids.[9] A suitable solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, should be determined through small-scale solubility tests.

-

Column Chromatography: If recrystallization is not effective, flash column chromatography on silica gel can be attempted. A solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes, is typically used.[10] It is advisable to use a slightly acidic mobile phase (e.g., containing 0.1% acetic acid) to suppress the ionization of the boronic acid and improve the peak shape.

-

Base Extraction: An alternative purification method involves dissolving the crude product in an organic solvent and extracting it with a basic aqueous solution (e.g., 1M NaOH) to form the water-soluble boronate salt.[11] The aqueous layer is then separated, washed with an organic solvent to remove non-acidic impurities, and then acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which can be collected by filtration.[11]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| 1H NMR | The spectrum should show characteristic peaks for the aromatic protons of both the dimethylphenyl and chlorobenzyl groups. A singlet for the benzylic methylene protons (O-CH2-Ar) is expected around 5.0 ppm. Two singlets for the two methyl groups on the phenyl ring will also be present. The boronic acid protons (-B(OH)2) may appear as a broad singlet. |

| 13C NMR | The spectrum will display the expected number of carbon signals corresponding to the molecular structure. The benzylic carbon (O-C H2-Ar) signal will be a key indicator of product formation. |

| Mass Spectrometry | The mass spectrum (e.g., ESI-MS) should show the molecular ion peak [M+H]+ or [M-H]- corresponding to the calculated molecular weight of the product (C15H16BClO3, MW: 290.55).[12] The isotopic pattern for the chlorine atom (35Cl and 37Cl in an approximate 3:1 ratio) should be observable. |

Conclusion

This technical guide has outlined a reliable and well-understood method for the synthesis of this compound via the Williamson ether synthesis. By providing a detailed experimental protocol, mechanistic insights, and guidance on purification and characterization, this document serves as a valuable resource for researchers in organic synthesis and drug discovery. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of substituted aryl ethers and boronic acids, further highlighting the versatility of this fundamental organic transformation.

References

- Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?

- ResearchGate. (2016, July 18).

- Google Patents. (n.d.).

- Wikipedia. (n.d.). Williamson ether synthesis.

- Oxford Academic. (n.d.).

- Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- Chemistry Stack Exchange. (2025, November 8).

- Reddit. (2017, December 19).

- ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Read Chemistry. (2024, May 21). Williamson Ether Synthesis : Mechanism, Examples.

- Edubirdie. (n.d.). Williamson Ether Synthesis.

- Organic Chemistry Portal. (n.d.). Williamson Synthesis.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- ChemicalBook. (n.d.). 3,5-Dimethylphenylboronic acid synthesis.

- Benchchem. (n.d.). Synthesis routes of (3-Chlorophenyl)boronic acid.

- CP Lab Safety. (n.d.). 4-(3'-Chlorobenzyloxy)-3, 5-dimethylphenylboronic acid, min 95%, 1 gram.

- PubChemLite. (n.d.). 4-(2'-chlorobenzyloxy)-3,5-dimethylphenylboronic acid (C15H16BClO3).

- (n.d.). This compound, 95% Purity, C15H16BClO3, 1 gram.

- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

- ResearchGate. (2017, January 3). Some Notes on the Chlorogenic Acids. 2.

- SpectraBase. (n.d.). 4-Methoxyphenylboronic acid.

- ResearchGate. (2025, August 6). Preparative synthesis of 3(5),3′(5′)-dimethyl-4,4′-bipyrazole.

- Google Patents. (n.d.). CN105085228A - Production method for 3, 5-dimethylbenzoic acid.

- ResearchGate. (n.d.). ¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone...

- Google Patents. (n.d.). US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid.

- Arkivoc. (n.d.). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals.

- Sigma-Aldrich. (n.d.). 3,5-Dimethylphenylboronic acid = 95.0 172975-69-8.

Sources

- 1. byjus.com [byjus.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 5. readchemistry.com [readchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 12. calpaclab.com [calpaclab.com]

A Senior Application Scientist's Technical Guide to 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is a specialized arylboronic acid that serves as a critical building block in contemporary organic synthesis. As members of the boronic acid family, these compounds are most renowned for their indispensable role in the Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning method for forging carbon-carbon bonds. The specific structural motifs of this reagent—a sterically hindered 3,5-dimethylphenyl core, a flexible chlorobenzyloxy ether linkage, and the reactive boronic acid group—make it a strategically valuable component in the design of complex molecules.

Its application is particularly prominent in the field of drug discovery, where it can be used to introduce a unique lipophilic and structurally defined fragment into a target molecule. The compound is classified as a "Protein Degrader Building Block," highlighting its utility in the synthesis of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs) and other targeted pharmaceutical agents[1]. This guide provides an in-depth overview of its physical properties, a validated synthesis and characterization workflow, and essential handling protocols to enable its effective use in a research setting.

Physicochemical and Safety Properties

The fundamental properties of this compound are summarized below. This data is critical for experimental design, reaction stoichiometry calculations, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 849062-21-1 | [1][2] |

| Molecular Formula | C₁₅H₁₆BClO₃ | [1][2] |

| Molecular Weight | 290.55 g/mol | [1][2] |

| Appearance | Solid (Typically a white to off-white powder) | [2] |

| Purity | Commonly supplied at ≥95% | [1] |

| InChI Key | FSGQMHRYHYNMCX-UHFFFAOYSA-N | [2] |

| SMILES String | Cc1cc(cc(C)c1OCc2cccc(Cl)c2)B(O)O | [2] |

Safety and Hazard Information

This compound must be handled with appropriate laboratory precautions. It is classified with the GHS07 pictogram for being an irritant.[2]

-

Signal Word: Warning[2]

-

Hazard Statements:

-

Precautionary Statements:

Synthesis and Purification Protocol

The synthesis of arylboronic acids typically proceeds via the reaction of an organometallic intermediate (like a Grignard reagent) with a borate ester, followed by acidic hydrolysis.[5][6] The following is a representative, field-proven protocol adapted for this specific molecule.

Rationale Behind Experimental Choices

-

Grignard Reagent Formation: The synthesis begins by forming a Grignard reagent from the corresponding aryl bromide. The ether solvent (THF) is crucial as it stabilizes the Grignard reagent through coordination. Anhydrous conditions are paramount, as any trace of water will quench the highly reactive organometallic species.

-

Borylation: The Grignard reagent, a potent nucleophile, attacks the electrophilic boron atom of trimethyl borate. This reaction is performed at very low temperatures (-78 °C) to prevent side reactions, such as multiple additions of the Grignard reagent to the borate.

-

Hydrolysis: Acidic workup is required to hydrolyze the resulting boronate ester to the desired boronic acid.

-

Purification: Recrystallization is a standard and effective method for purifying arylboronic acids, removing unreacted starting materials and inorganic salts.

Step-by-Step Synthesis Methodology

-

Preparation of Starting Material (Aryl Bromide): Synthesize 1-(benzyloxy)-4-bromo-2,6-dimethylbenzene by reacting 4-bromo-2,6-dimethylphenol with 3-chlorobenzyl bromide in the presence of a suitable base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF). Purify the resulting ether by column chromatography.

-

Grignard Reagent Formation:

-

To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings.

-

Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of the aryl bromide from step 1 in anhydrous THF to the magnesium suspension. Maintain a gentle reflux with a water bath if necessary. The reaction is complete when most of the magnesium has been consumed.

-

-

Borylation Reaction:

-

In a separate flame-dried flask, dissolve trimethyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly transfer the freshly prepared Grignard reagent from step 2 into the cold trimethyl borate solution via cannula.

-

Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm slowly to room temperature overnight.

-

-

Workup and Hydrolysis:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly quench the reaction by adding aqueous HCl (e.g., 2 M).

-

Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).

-

-

Purification:

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., water, or an ethyl acetate/hexane mixture) to yield the final product as a white solid.[5]

-

Analytical Characterization: A Self-Validating System

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Boronic acids present a unique challenge due to their propensity to dehydrate and form cyclic trimeric anhydrides known as boroxines.[7] This equilibrium can lead to complex or broad signals in NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the benzylic CH₂ protons, and the two methyl groups. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, sometimes rendering them invisible.

-

Causality Insight: If the ¹H NMR spectrum appears messy or shows duplicate aromatic signals, it is likely due to the presence of the boroxine anhydride. To obtain a clean spectrum of the monomeric boronic acid, the analysis can be performed in a deuterated protic solvent like methanol-d₄. The solvent actively breaks up the anhydride, leading to sharp, interpretable signals (though the B(OH)₂ protons will exchange with the solvent's -OD group and will not be observed).[8]

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments in the molecule.

-

¹¹B NMR: This technique is highly specific for analyzing boron-containing compounds. The sp²-hybridized boron of the boronic acid will have a characteristic chemical shift (typically δ 28-30 ppm), distinguishing it from potential sp³-hybridized boronate ester intermediates.[9][10]

High-Performance Liquid Chromatography (HPLC)

Purity analysis should be conducted using reverse-phase HPLC with a C18 column.[11] A typical method would involve a gradient elution with water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, with UV detection at a wavelength appropriate for the chromophore (e.g., 254 nm). A pure sample should exhibit a single major peak.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in negative ion mode should show a clear molecular ion peak [M-H]⁻ corresponding to the calculated mass. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Research and Development

The primary application of this compound is as a reactant in Suzuki-Miyaura cross-coupling reactions. This reaction enables the precise and efficient formation of a biaryl linkage, a common structural motif in many marketed drugs and clinical candidates.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 4-(3 -Chlorobenzyloxy)-3,5-dimethylphenylboronic acid 849062-21-1 [sigmaaldrich.com]

- 3. (4-Chloro-3,5-dimethylphenyl)boronic acid | C8H10BClO2 | CID 21352340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. reddit.com [reddit.com]

- 9. mdpi.com [mdpi.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

A Methodological Framework for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Introduction: The Need for Precise Solubility Data

This compound is a bespoke building block, pivotal in the synthesis of complex molecules within pharmaceutical and materials science research. Its utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for the strategic introduction of the 3,5-dimethylphenyl moiety, which can significantly influence the steric and electronic properties of a target molecule[1].

The success of any synthetic step or formulation process—from reaction kinetics to purification and final product bioavailability—is fundamentally governed by the solubility of such reagents.[2][3] However, specific, publicly available quantitative solubility data for this compound is notably scarce.

This guide, therefore, serves not as a repository of existing data, but as a comprehensive methodological framework. It is designed to empower researchers to expertly determine, understand, and apply the solubility characteristics of this compound. We will delve into the theoretical underpinnings of its solubility, address the unique chemical challenges posed by boronic acids, and provide detailed, field-proven protocols for generating robust and reliable solubility data.

Physicochemical Profile and Predicted Solubility Behavior

To approach solubility determination systematically, we must first understand the molecule's inherent physicochemical properties.

Core Compound Specifications

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆BClO₃ | [4] |

| Molecular Weight | 290.55 g/mol | [4] |

| CAS Number | 849062-21-1 | [4] |

| Appearance | Typically an off-white to light yellow crystalline powder. | [1] |

Structural Analysis and General Solubility Prediction

The solubility of this compound is a tale of two competing structural features:

-

Hydrophobic Regions: The molecule possesses significant non-polar character, dominated by the chlorobenzyl ether group and the dimethyl-substituted phenyl ring. These large, aromatic regions will drive solubility in non-polar to moderately polar organic solvents.

-

Hydrophilic Region: The boronic acid group, -B(OH)₂, is polar and capable of hydrogen bonding. This functional group will contribute to solubility in polar solvents.

Based on this structure, the compound is predicted to be poorly soluble in water but will exhibit increasing solubility in organic solvents of intermediate to low polarity. The principle of "like dissolves like" is the guiding axiom for solvent selection.[5]

Caption: Molecular structure highlighting hydrophobic and hydrophilic regions.

The Boroxine Equilibrium: A Critical Consideration

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic anhydride known as a boroxine.[6][7] This equilibrium is dynamic and influenced by factors such as solvent, temperature, and the presence of water.[8][9]

3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O (Boronic Acid)(Boroxine)

This equilibrium is not merely a chemical curiosity; it is a critical variable that directly impacts solubility measurements. The boroxine form is significantly less polar than the boronic acid and will exhibit different solubility. Therefore, any experimental protocol must be designed to either control or account for this equilibrium to ensure data accuracy and reproducibility.[9] For instance, analysis using techniques like UPLC-MS requires optimized conditions to minimize boroxine formation during the measurement process.[10]

Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.

Experimental Protocols for Solubility Determination

Given the absence of established data, two robust, complementary methods are recommended: the Dynamic Method for temperature-dependent data and the Shake-Flask Method for isothermal equilibrium solubility.

Solvent Selection Rationale

The choice of solvent is the most critical experimental parameter.[5] A range of solvents should be selected to cover different polarities and chemical functionalities, reflecting potential use cases in synthesis and formulation.

Recommended Solvent Panel:

| Class | Solvent | Rationale | ICH Class |

| Aprotic Polar | Acetonitrile (ACN) | Common HPLC mobile phase and reaction solvent. | Class 2 |

| Acetone | Good general-purpose solvent. | Class 3 | |

| Tetrahydrofuran (THF) | Ethereal solvent common in synthesis. | Class 2 | |

| Dimethyl Sulfoxide (DMSO) | High-polarity solvent for poorly soluble compounds. | Class 2 | |

| Protic Polar | Methanol (MeOH) | Common polar solvent for reactions and analysis. | Class 2 |

| Ethanol (EtOH) | Safer alternative to methanol. | Class 3 | |

| Non-Polar | Toluene | Aromatic solvent for non-polar interactions. | Class 2 |

| Methylcyclohexane | Aliphatic hydrocarbon, represents a very non-polar environment. | Class 2 |

Note: ICH (International Council for Harmonisation) classes for residual solvents are provided for context in pharmaceutical applications.[5]

Protocol 1: Dynamic Method (Polythermal)

This method is ideal for efficiently determining solubility across a temperature range. It relies on visually or instrumentally detecting the temperature at which a known concentration of solute fully dissolves upon controlled heating (the clear point).[6]

Methodology:

-

Preparation: Accurately weigh a specific amount of this compound into a sealable glass vial.

-

Solvent Addition: Add a precise volume of the chosen solvent to achieve a known concentration.

-

Sealing: Immediately seal the vial to prevent solvent evaporation and atmospheric moisture ingress.

-

Heating & Agitation: Place the vial in a controlled temperature bath equipped with a magnetic stirrer. Begin vigorous stirring.

-

Temperature Ramp: Increase the temperature of the bath at a slow, controlled rate (e.g., 0.5 °C/min).

-

Clear Point Detection: Continuously monitor the solution's turbidity. The temperature at which the last solid particle dissolves is recorded as the dissolution temperature (T_clear). This can be done visually or with a laser-based turbidity sensor for higher precision.

-

Data Collection: Repeat this process for several different concentrations in the same solvent.

-

Solubility Curve: Plot the dissolution temperature (T_clear) against the mole fraction or concentration to generate the solubility curve for that solvent.

Caption: Workflow for the dynamic (polythermal) solubility determination method.

Protocol 2: Equilibrium Shake-Flask Method (Isothermal)

This is the gold-standard method for determining equilibrium solubility at a constant temperature. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.[11]

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of solvent. The excess solid is crucial to ensure equilibrium saturation is achieved.

-

Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step removes any remaining microscopic particles.

-

Dilution: Dilute the filtered sample with a suitable solvent (usually the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC protocol described below, to determine the precise concentration.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A robust and validated HPLC method is essential for accurately quantifying the solute concentration from the shake-flask experiment.[12]

Proposed HPLC Method:

-

Instrumentation: An HPLC system with a UV detector is sufficient.[12]

-

Column: A reversed-phase C18 column (e.g., Acquity BEH C18) is a suitable starting point.[10]

-

Mobile Phase:

-

A: 10 mM Ammonium Acetate in Water[10] or 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: A linear gradient from low to high acetonitrile concentration (e.g., 5% to 95% B over 10 minutes) will likely provide good separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by a UV scan of the compound (likely around 254 nm).

-

Quantification:

-

Prepare a series of calibration standards of known concentrations of this compound.

-

Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted, filtered sample from the solubility experiment.

-

Calculate the concentration in the sample by interpolating its peak area on the calibration curve, remembering to account for the dilution factor.

-

This method provides excellent potential for high-throughput analysis and can be optimized to reduce the formation of boroxine during analysis.[10]

Data Presentation and Interpretation

All experimentally determined solubility data should be meticulously recorded. A structured table is the most effective way to present the results for comparison and analysis.

Table for Recording Solubility Data:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Methanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Toluene | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| ... (add other solvents) | ||||

| Acetonitrile | [T_clear 1] | [Conc. 1] | [Conc. 1] | Dynamic |

| Acetonitrile | [T_clear 2] | [Conc. 2] | [Conc. 2] | Dynamic |

| ... (add other data points) |

This structured data allows researchers to directly compare the efficacy of different solvents, understand the compound's thermodynamic properties, and select optimal conditions for their specific application, whether it be for chemical synthesis or formulation development.

Conclusion

References

-

Kolář, P., et al. (2002). Solvent selection for pharmaceuticals. ResearchGate. Available at: [Link]

-

Reddy, A. S., et al. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

-

Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. Available at: [Link]

-

Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Available at: [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

-

Strachan, C., et al. (n.d.). Solvent systems and their selection in pharmaceutics and biopharmaceutics. Semantic Scholar. Available at: [Link]

-

Purosolv. (2024). Choosing the Right Solvent for Drug Manufacturing. Available at: [Link]

-

Broo, A., et al. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. International Journal of Pharmaceutics. Available at: [Link]

-

Tuba, G., et al. (2022). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules. Available at: [Link]

-

Universal Solvents. (2024). The Essential Role of High-Purity Solvents in Pharmaceutical Drug Formulations. Available at: [Link]

-

Popovic-Djordjevic, J., et al. (2021). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. Available at: [Link]

-

Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

-

Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

-

Lorimer, A. R., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Available at: [Link]

-

Nishiyabu, R., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Heterocycles. Available at: [Link]

-

Tokunaga, Y., et al. (n.d.). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. Available at: [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

-

Patterson, D. M., et al. (2021). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. Available at: [Link]

-

Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heteroatom Chemistry. Available at: [Link]

- Sirius Analytical Instruments Ltd. (2005). Method for determining solubility of a chemical compound. Google Patents.

-

Tokunaga, Y., et al. (n.d.). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. LOCKSS. Available at: [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]

-

CP Lab Safety. (n.d.). 4-(3'-Chlorobenzyloxy)-3, 5-dimethylphenylboronic acid, min 95%, 1 gram. Available at: [Link]

-

PubChemLite. (n.d.). 4-(2'-chlorobenzyloxy)-3,5-dimethylphenylboronic acid (C15H16BClO3). Available at: [Link]

-

Unknown. (2024). Solubility test for Organic Compounds. Online Chemistry. Available at: [Link]

-

PubChem. (n.d.). (4-Chloro-3,5-dimethylphenyl)boronic acid. Available at: [Link]

-

University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Understanding Boronic Acids: Properties and Applications of 3,5-Dimethylphenylboronic Acid. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Essential Role of High-Purity Solvents in Pharmaceutical Drug Formulations [metapress-com.bibliotheek.ehb.be]

- 4. calpaclab.com [calpaclab.com]

- 5. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Collection - The BoroxineâBoronic Acid Equilibrium - Journal of the American Chemical Society - Figshare [figshare.com]

- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. waters.com [waters.com]

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid, a key building block in contemporary drug discovery and chemical biology. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a detailed predictive analysis based on fundamental principles of NMR spectroscopy, a robust experimental protocol for data acquisition, and a thorough guide to spectral interpretation. We will explore the causality behind experimental choices, discuss common challenges such as solvent effects and boroxine formation, and provide field-proven insights to ensure accurate and reliable structural elucidation.

Introduction: The Molecule and the Method

This compound (Molecular Formula: C₁₅H₁₆BClO₃) is a bifunctional organic molecule increasingly utilized in medicinal chemistry.[1] Its structure incorporates a phenylboronic acid moiety, a cornerstone of Suzuki cross-coupling reactions, and a substituted benzyl ether, making it a versatile scaffold for constructing complex molecular architectures, including those found in targeted protein degraders and other novel therapeutics.

Given its role as a critical synthetic intermediate, unambiguous structural verification and purity assessment are paramount. ¹H NMR spectroscopy stands as the primary analytical technique for this purpose. It provides precise information about the molecular structure by mapping the chemical environment of every proton, offering insights into connectivity, symmetry, and electronic effects within the molecule.[2][3] This guide will dissect the ¹H NMR spectrum of this compound, transforming it from a simple dataset into a rich source of structural information.

Molecular Structure and Predicted Proton Environments

To interpret the spectrum, we must first identify the distinct sets of chemically non-equivalent protons in the molecule. Due to the molecule's symmetry and substitution patterns, we can predict seven unique proton signals. These have been labeled A through G in the diagram below for clarity.

Caption: Molecular structure with proton environments labeled (A-G).

Based on established principles of chemical shifts, electron-donating/withdrawing effects, and spin-spin coupling, we can predict the characteristics of each signal.[4][5]

| Label | Proton Type | Integration | Predicted δ (ppm) | Predicted Multiplicity | Rationale |

| A | Aromatic (on boronic acid ring) | 2H | 7.4 - 7.6 | Singlet (s) | Protons are ortho to the boronic acid group and meta to the ether. Symmetry makes them equivalent. Similar structures show singlets in this region.[6] |

| B | Methyl (-CH₃) | 6H | 2.2 - 2.4 | Singlet (s) | Two equivalent methyl groups on the phenyl ring. Their chemical shift is typical for aryl methyl groups.[7] |

| C | Benzylic (-O-CH₂-) | 2H | 5.0 - 5.2 | Singlet (s) | Protons are adjacent to an electronegative oxygen and an aromatic ring, causing a downfield shift.[8] No adjacent protons to couple with. |

| D | Aromatic (on chlorobenzyl ring) | 1H | 7.3 - 7.5 | Multiplet (m) or Doublet of Doublets (dd) | This proton is ortho to the CH₂ group and meta to the Cl. It will be coupled to protons E and G. |

| E | Aromatic (on chlorobenzyl ring) | 1H | 7.3 - 7.5 | Multiplet (m) or Triplet (t) | This proton is meta to both the CH₂ and Cl groups. It will be coupled to protons D and F. |

| F | Aromatic (on chlorobenzyl ring) | 1H | 7.5 - 7.6 | Singlet (s) or narrow Triplet (t) | This proton is ortho to the Cl and para to the CH₂ group. It may appear as a singlet or a narrow multiplet due to small meta coupling. |

| G | Aromatic (on chlorobenzyl ring) | 1H | 7.3 - 7.5 | Multiplet (m) or Doublet (d) | This proton is ortho to both the CH₂ and Cl groups. It will be coupled to proton D. |

| - | Boronic Acid (-B(OH)₂) | 2H | 4.0 - 8.0 (variable) | Broad Singlet (br s) | Highly variable shift due to hydrogen bonding and exchange with water. Signal disappears upon D₂O exchange.[9] |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an NMR spectrum is directly dependent on a meticulous experimental approach. The following protocol is a self-validating system designed to produce high-resolution, reliable data.

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Methodology Details

-

Sample Preparation & Solvent Choice :

-

Weigh approximately 10-15 mg of this compound into a clean vial.

-

Add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent choice for boronic acids because its polarity and hydrogen bond accepting nature slow down the proton exchange of the B(OH)₂ group, often allowing for their observation as a distinct, albeit broad, signal.[6][10] It also effectively solubilizes a wide range of organic compounds.

-

Add a small drop of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).[11]

-

Vortex the vial until the sample is fully dissolved, then transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Parameters (400 MHz Spectrometer) :

-

Lock & Shim : The instrument's magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the field homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

Acquisition : A standard proton experiment is run.

-

Number of Scans (NS) : 16 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1) : A delay of 5 seconds is used to ensure all protons have fully relaxed back to their equilibrium state before the next pulse. This is crucial for accurate signal integration, which reflects the ratio of protons.

-

-

D₂O Exchange (Optional but Recommended) : To definitively identify the B(OH)₂ protons, a drop of deuterium oxide (D₂O) can be added to the NMR tube after the initial spectrum is acquired. The sample is shaken, and the spectrum is re-run. The acidic B(OH)₂ protons will exchange with deuterium and their signal will disappear from the spectrum.

-

-

Data Processing :

-

The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier Transform.

-

The spectrum is manually phased to ensure all peaks are in the positive absorptive mode and the baseline is corrected to be flat.

-

The chemical shift axis is calibrated by setting the TMS peak to exactly 0.00 ppm.

-

The area under each peak is integrated to determine the relative number of protons contributing to each signal.

-

Spectral Interpretation and Potential Complications

A representative ¹H NMR spectrum, based on the predictions and typical experimental outcomes, would exhibit the following key features:

-

Aromatic Region (δ 7.3 – 7.6 ppm) : This region will contain the signals for the six aromatic protons. The two equivalent protons on the dimethylphenyl ring (A ) should appear as a sharp singlet around δ 7.4-7.6 ppm with an integration of 2H. The four protons on the chlorobenzyl ring (D, E, F, G ) will appear as a complex series of multiplets in a similar region, with a total integration of 4H.

-

Benzylic Methylene Signal (δ 5.0 – 5.2 ppm) : A sharp singlet (C ) integrating to 2H will be clearly visible, corresponding to the -O-CH₂- protons. Its clean singlet nature confirms its isolation from other proton environments.

-

Boronic Acid Protons (Variable) : A broad singlet integrating to 2H will be present, likely in the δ 4.0-8.0 ppm range. Its broadness is a hallmark of exchangeable protons. This signal would be absent in a spectrum run after a D₂O shake.

-

Methyl Signal (δ 2.2 – 2.4 ppm) : An intense singlet (B ) integrating to 6H will be found in the upfield region, representing the two equivalent and magnetically shielded methyl groups.

Potential Complication: Boroxine Formation

Boronic acids have a known propensity to undergo dehydration, especially when stored as solids or in non-aqueous solvents, to form a cyclic trimeric anhydride known as a boroxine.[12]

Caption: Reversible equilibrium between a boronic acid and its boroxine anhydride.